molecular formula C21H19N3O4 B3298804 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide CAS No. 898416-06-3

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide

Cat. No.: B3298804
CAS No.: 898416-06-3
M. Wt: 377.4 g/mol
InChI Key: SRQNPSISFSAWKP-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is a complex organic compound that features an indole ring, a furan ring, and a nitrobenzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Nitrobenzamide Group: The nitrobenzamide group can be synthesized by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the nitrobenzamide can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and furan rings.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Halogenated derivatives of the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.

    Nitrobenzamide Derivatives: Compounds like 4-nitrobenzamide and 3-nitrobenzamide.

Uniqueness

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is unique due to its combination of an indole ring, a furan ring, and a nitrobenzamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-21(16-6-3-7-17(13-16)24(26)27)22-14-19(20-9-4-12-28-20)23-11-10-15-5-1-2-8-18(15)23/h1-9,12-13,19H,10-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNPSISFSAWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
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N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide

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